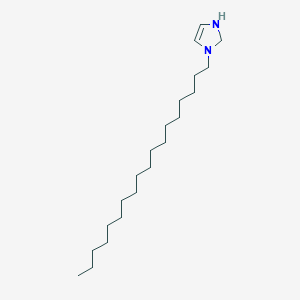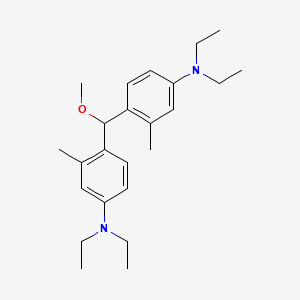
4,4'-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) is an organic compound that belongs to the class of diarylmethanes It is characterized by the presence of two N,N-diethyl-3-methylaniline groups connected by a methoxymethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) typically involves the reaction of N,N-diethyl-3-methylaniline with formaldehyde in the presence of a methanol solvent. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the methoxymethylene bridge. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) follows a similar synthetic route but on a larger scale. The process involves:
Reactants: N,N-diethyl-3-methylaniline and formaldehyde
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or distillation to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Bromine in carbon tetrachloride
Major Products Formed
Oxidation: Formation of corresponding quinones
Reduction: Formation of reduced amine derivatives
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxymethylene bridge plays a crucial role in stabilizing the compound and facilitating its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Methylene-bis(2-methylaniline)
- 4,4’-Methylenebis(N,N-diglycidylaniline)
Uniqueness
4,4’-(Methoxymethylene)bis(N,N-diethyl-3-methylaniline) is unique due to the presence of the methoxymethylene bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and enhances its stability and reactivity in various chemical reactions.
Propriétés
Numéro CAS |
91223-78-8 |
|---|---|
Formule moléculaire |
C24H36N2O |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
4-[[4-(diethylamino)-2-methylphenyl]-methoxymethyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C24H36N2O/c1-8-25(9-2)20-12-14-22(18(5)16-20)24(27-7)23-15-13-21(17-19(23)6)26(10-3)11-4/h12-17,24H,8-11H2,1-7H3 |
Clé InChI |
MMGYTQBRJXCBIY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
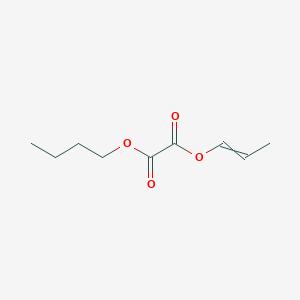

![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
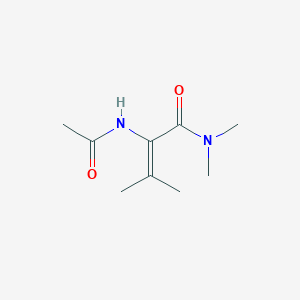
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)

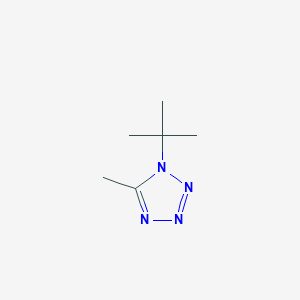
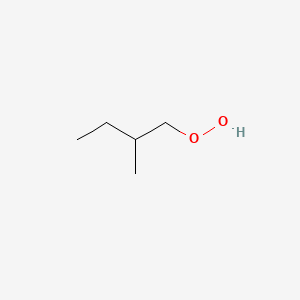
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)
